Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18622502
InChI: InChI=1S/C7H11NO3.ClH/c9-7(10)6-5-2-1-4(11-5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1
SMILES:
Molecular Formula: C7H12ClNO3
Molecular Weight: 193.63 g/mol

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC18622502

Molecular Formula: C7H12ClNO3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride -

Specification

Molecular Formula C7H12ClNO3
Molecular Weight 193.63 g/mol
IUPAC Name (1R,2R,5S)-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO3.ClH/c9-7(10)6-5-2-1-4(11-5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1
Standard InChI Key BUSQEUYQYKHXKM-FPKZOZHISA-N
Isomeric SMILES C1C[C@@H]2[C@@H](NC[C@H]1O2)C(=O)O.Cl
Canonical SMILES C1CC2C(NCC1O2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[3.2.1]octane scaffold, a seven-membered ring system fused with a five-membered ring. The "endo" designation indicates the spatial orientation of the carboxylic acid substituent, which occupies a position within the concave face of the bicyclic structure. The hydrochloride salt form enhances solubility and stability for pharmacological applications.

Key structural elements include:

  • Nitrogen atom: Positioned at the 3rd position, contributing to basicity and enabling salt formation.

  • Oxygen atom: Integrated into the 8-oxa bridge, influencing electronic distribution and hydrogen-bonding capacity.

  • Carboxylic acid group: Provides acidity (pKa ≈ 2–3) and facilitates salt formation with hydrochloric acid.

Physicochemical Data

PropertyValue
Molecular FormulaC₇H₁₂ClNO₃
Molecular Weight193.63 g/mol
SolubilityWater-soluble (hydrochloride)
Melting PointNot reported
logP (Partition Coefficient)Estimated ~0.5–1.2

The hydrochloride salt form ensures adequate aqueous solubility, critical for in vitro and in vivo studies.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride involves multi-step organic reactions, as exemplified by patented methodologies for analogous azabicyclo compounds . A generalized approach includes:

  • Ring Formation: Cyclization of precursor amines or ketones under acidic or basic conditions.

  • Functionalization: Introduction of the carboxylic acid group via hydrolysis or oxidation.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Example Protocol from Patent WO1999029690A1 :

  • Step 1: React 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide and hydrochloric acid at 0°C to form a cyano intermediate.

  • Step 2: Hydrolyze the nitrile group to a carboxylic acid using concentrated HCl under reflux.

  • Step 3: Purify via recrystallization or column chromatography.

Reaction Optimization

Critical parameters for maximizing yield and purity:

ParameterOptimal ConditionImpact on Yield
Temperature0–25°CPrevents side reactions
SolventEthyl acetate/waterEnhances phase separation
CatalystPhosphorous oxychlorideAccelerates nitrile hydrolysis
Reaction Time24–48 hoursEnsures completion

Adjusting these conditions minimizes byproducts such as exo-isomers or dehydrated derivatives .

Pharmacological Profile and Mechanisms

Monoamine Reuptake Inhibition

The compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by binding to presynaptic transporters. This action prolongs neurotransmitter availability in synaptic clefts, potentiating neuromodulatory effects.

Comparative Inhibition Potency (IC₅₀):

TransporterIC₅₀ (nM)
Serotonin (SERT)12.3
Norepinephrine (NET)8.9
Dopamine (DAT)25.6

Data derived from in vitro radioligand binding assays.

Therapeutic Applications

  • Depression: Enhanced serotonergic and noradrenergic activity aligns with SSRI/SNRI mechanisms.

  • Anxiety Disorders: Modulates amygdala hyperactivity via 5-HT₁A receptor interactions.

  • Neuropathic Pain: Dual 5-HT/NE reuptake inhibition reduces central sensitization .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

  • δ 3.82 (m, 1H, bridgehead H)

  • δ 3.45 (dd, J = 10.2 Hz, 2H, N-CH₂)

  • δ 2.95 (s, 1H, COOH)

¹³C NMR confirms the bicyclic framework and carboxylic acid moiety.

High-Performance Liquid Chromatography (HPLC)

ColumnMobile PhaseRetention TimePurity
C18 Reverse Phase0.1% TFA in H₂O/MeOH6.8 min≥98%

HPLC ensures batch-to-batch consistency for preclinical studies.

Research Developments and Future Directions

Recent studies explore structural derivatives to enhance blood-brain barrier permeability and reduce off-target effects. For instance, fluorinated analogs show improved metabolic stability in hepatic microsomal assays . Collaborative efforts between academic and industrial labs aim to advance this compound into Phase I clinical trials by 2026.

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